Ile-Ser
Overview
Description
Ile-Ser, also known as isoleucyl-serine, is a dipeptide composed of the amino acids isoleucine and serine. Dipeptides like this compound are formed when two amino acids are linked by a peptide bond. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ile-Ser typically involves the formation of a peptide bond between isoleucine and serine. This can be achieved through standard peptide synthesis techniques, such as the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction generally occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids, followed by deprotection and cleavage from the resin .
Chemical Reactions Analysis
Types of Reactions: Ile-Ser can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form serine derivatives.
Reduction: The peptide bond can be reduced under specific conditions.
Substitution: The amino and hydroxyl groups in this compound can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can lead to the formation of serine derivatives, while reduction of the peptide bond can yield amino alcohols .
Scientific Research Applications
Ile-Ser has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein structure and function.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of bioactive peptides and as a building block for more complex molecules
Mechanism of Action
The mechanism by which Ile-Ser exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can interact with enzymes and receptors, influencing various biochemical processes. The serine residue in this compound can participate in hydrogen bonding and other interactions, contributing to its biological activity .
Comparison with Similar Compounds
- Val-Ser (valyl-serine)
- Leu-Ser (leucyl-serine)
- Ala-Ser (alanyl-serine)
Comparison: Ile-Ser is unique due to the presence of isoleucine, which has a branched side chain, providing distinct steric and hydrophobic properties compared to other dipeptides like Val-Ser and Leu-Ser. These differences can influence the compound’s interactions with biological targets and its overall bioactivity .
Biological Activity
Ile-Ser, a dipeptide composed of isoleucine (Ile) and serine (Ser), has garnered attention in the field of biochemical research due to its potential biological activities. This article delves into the various aspects of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
This compound is represented by the following chemical structure:
Property | Value |
---|---|
Molecular Weight | 144.17 g/mol |
Solubility | Soluble in water |
pKa | 2.18 (carboxyl) |
9.09 (amino) |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. A study demonstrated that this compound effectively mitigated oxidative damage in human skin cells (HaCaT) exposed to hydrogen peroxide, suggesting its potential as a protective agent against oxidative stress-related conditions .
Anti-inflammatory Effects
This compound has also been implicated in anti-inflammatory responses. In vitro studies have indicated that it can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various cell types. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Role in Skin Health
Recent findings highlight the role of this compound in skin health. It has been observed to promote collagen synthesis and inhibit matrix metalloproteinases (MMPs), which are enzymes that degrade collagen. This suggests that this compound may have potential applications in anti-aging skincare formulations by improving skin elasticity and reducing signs of aging .
Case Study 1: Antioxidant Efficacy in Skin Cells
In a controlled laboratory setting, HaCaT cells were treated with varying concentrations of this compound alongside hydrogen peroxide to induce oxidative stress. The results showed a dose-dependent reduction in reactive oxygen species (ROS) levels, with significant decreases observed at concentrations above 100 µM. Furthermore, cellular viability assays indicated that this compound treatment improved cell survival rates compared to untreated controls.
Case Study 2: Inflammatory Response Modulation
A separate study investigated the effects of this compound on inflammatory markers in human foreskin fibroblast cells (HFF-1). Treatment with this compound resulted in a notable decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, demonstrating its potential as an anti-inflammatory agent. The study concluded that this compound could be beneficial for conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Pathway Activation : By interacting with key proteins involved in oxidative stress response, this compound may enhance the activation of the Nrf2 pathway, which regulates the expression of antioxidant genes.
- Collagen Synthesis Promotion : Through modulation of signaling pathways related to fibroblast activity, this compound may stimulate collagen production and inhibit its degradation.
- Cytokine Regulation : The peptide appears to influence cytokine profiles, leading to reduced inflammation and improved tissue repair mechanisms.
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-3-5(2)7(10)8(13)11-6(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVKGYNQQAUNRN-ACZMJKKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427404 | |
Record name | CHEBI:74078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6403-14-1 | |
Record name | CHEBI:74078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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